Cyclamen aldehyde, (S)-

CAS No.: 74648-06-9

Cat. No.: VC16976712

Molecular Formula: C13H18O

Molecular Weight: 190.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74648-06-9 |

|---|---|

| Molecular Formula | C13H18O |

| Molecular Weight | 190.28 g/mol |

| IUPAC Name | (2S)-2-methyl-3-(4-propan-2-ylphenyl)propanal |

| Standard InChI | InChI=1S/C13H18O/c1-10(2)13-6-4-12(5-7-13)8-11(3)9-14/h4-7,9-11H,8H2,1-3H3/t11-/m0/s1 |

| Standard InChI Key | ZFNVDHOSLNRHNN-NSHDSACASA-N |

| Isomeric SMILES | C[C@@H](CC1=CC=C(C=C1)C(C)C)C=O |

| Canonical SMILES | CC(C)C1=CC=C(C=C1)CC(C)C=O |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Stereochemistry

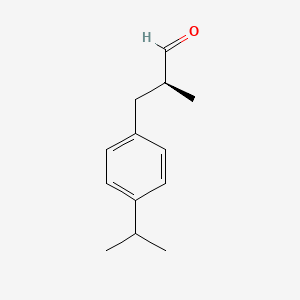

The systematic IUPAC name for (S)-cyclamen aldehyde is (2S)-2-methyl-3-(4-propan-2-ylphenyl)propanal . The (S)-configuration at the second carbon of the propanal chain is critical for its odor characteristics, as enantiomeric purity influences receptor binding in olfactory systems. The compound’s structure comprises a para-isopropylphenyl group attached to a methyl-branched aliphatic chain terminating in an aldehyde functional group.

Molecular Structure and Physicochemical Properties

The molecular structure (Fig. 1) features a chiral center at C2, leading to two enantiomers. The (S)-enantiomer is preferred in commercial applications due to its superior sensory attributes . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 190.28 g/mol | |

| Boiling Point | 285–290°C | |

| Density | 0.95 g/cm³ | |

| Solubility | Insoluble in water; soluble in ethanol, oils |

The aldehyde group () contributes to its reactivity, necessitating stabilization in formulations to prevent oxidation.

Synthesis and Industrial Production

Vapor-Phase Hydrogenation Process

The primary industrial synthesis, described in US Patent 3,415,884A, involves vapor-phase selective hydrogenation of unsaturated precursors . Key steps include:

-

Reactants: Unsaturated aldehydes (e.g., p-isopropyl-α-methylcinnamic aldehyde) and hydrogen or saturated alcohols (e.g., isopropanol).

-

Catalysts: Nickel or palladium-based catalysts under reduced pressure (0.1–10 atm).

-

Conditions: Temperatures of 150–500°C, optimizing for exothermic hydrogenation and endothermic dehydrogenation balance .

This method achieves >90% yield by selectively hydrogenating the α,β-unsaturated bond while preserving the aldehyde group.

Mechanistic Considerations

The reaction proceeds via adsorption of the unsaturated aldehyde and hydrogen onto the catalyst surface, followed by sequential hydrogen addition to the double bond (Fig. 2). Byproducts like fully hydrogenated alcohols are minimized through precise temperature control .

Applications in Fragrance and Cosmetics

Olfactory Profile and Formulation Use

(S)-Cyclamen aldehyde imparts a fresh, floral, and slightly metallic scent, making it a staple in:

-

Fine perfumes: Middle note in floral bouquets.

-

Consumer products: Soaps, detergents, and lotions at 0.1–5% concentration .

Regulatory Compliance

The IFRA 48th Amendment restricts its use to 1.4% in leave-on products (e.g., creams) and 4.2% in rinse-off products (e.g., shampoos) based on a No Expected Sensitization Induction Level (NESIL) of 5,900 µg/cm² . These limits mitigate risks of allergic contact dermatitis.

Risk Mitigation Measures

-

Personal Protective Equipment (PPE): Nitrile gloves, goggles.

-

Storage: Cool, ventilated areas away from oxidizers.

Analytical Characterization

Spectroscopic Methods

Chiral Chromatography

Enantiomeric purity is assessed via chiral HPLC (Chiralpak AD-H column), resolving (S)- and (R)-forms with .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume